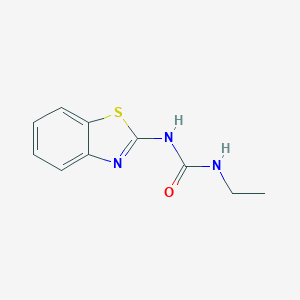

1-(1,3-Benzothiazol-2-yl)-3-ethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LGD-2941 es un modulador selectivo del receptor de andrógenos (SARM) no esteroideo desarrollado conjuntamente por Ligand Pharmaceuticals y TAP . Inicialmente se investigó por su potencial en el tratamiento de afecciones como la osteoporosis, el hipogonadismo y la disfunción sexual femenina . Los SARM como LGD-2941 están diseñados para modular selectivamente la actividad de los receptores de andrógenos en diferentes tejidos, proporcionando beneficios terapéuticos sin los efectos adversos típicamente asociados con los esteroides anabólicos tradicionales .

Métodos De Preparación

La síntesis de LGD-2941 implica múltiples pasos, comenzando con la preparación de intermediarios clave. Las condiciones de reacción específicas, como el uso de disolventes, catalizadores y control de temperatura adecuados, son cruciales para lograr altos rendimientos y pureza . Los métodos de producción industrial probablemente implicarían escalar estos procedimientos de laboratorio al tiempo que se garantiza la coherencia y el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

LGD-2941 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en el núcleo de quinolina, alterando potencialmente la actividad del compuesto.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los anillos de pirrolidina u otros grupos funcionales.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir nuevos grupos funcionales que aumentan la selectividad y potencia del compuesto .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(1,3-Benzothiazol-2-yl)-3-ethylurea has shown promise in several pharmaceutical applications:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a potential agent for treating infections caused by bacteria and fungi. Studies have demonstrated its effectiveness against various strains, indicating its utility in developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It has been tested against different cancer cell lines, showing potential cytotoxic effects. For instance, its derivatives have been linked to the inhibition of specific kinases involved in cancer progression.

- Bone Health : Preliminary studies suggest that this compound could be beneficial in treating osteoporosis by promoting bone formation and reducing resorption.

Agricultural Applications

In agriculture, the compound is being explored for its potential as a pesticide or herbicide:

- Fungicidal Properties : Its ability to inhibit fungal growth makes it a candidate for developing fungicides. Field trials have indicated effectiveness against common agricultural pathogens.

Material Sciences

The unique properties of this compound also lend themselves to applications in material sciences:

- Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance under stress conditions.

Comparative Analysis of Related Compounds

To further understand the significance of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Benzo[d]thiazol-2-yl)-3-methylurea | Structure | Exhibits enhanced antimicrobial activity compared to ethyl analogs. |

| 1-(6-Fluorobenzothiazol-2-yl)-3-propylurea | Structure | Shows significant kinase inhibition activity. |

| 1-(5-Methylbenzothiazol-2-yl)-3-butylurea | Structure | Demonstrates neuroprotective effects against oxidative stress. |

This table illustrates how variations in the structure can lead to differing biological activities, emphasizing the importance of the benzothiazole moiety combined with an ethylurea group.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Osteoporosis Treatment

Research conducted at a leading university investigated the impact of this compound on osteoblast differentiation. The findings indicated that treatment with this compound led to increased alkaline phosphatase activity and mineralization in vitro, supporting its role in promoting bone health.

Mecanismo De Acción

LGD-2941 ejerce sus efectos modulando selectivamente la actividad de los receptores de andrógenos en diferentes tejidos . Esta modulación selectiva le permite proporcionar beneficios anabólicos, como el crecimiento muscular y la mejora de la densidad ósea, sin los efectos adversos asociados con los esteroides anabólicos tradicionales . Los objetivos moleculares incluyen el receptor de andrógenos, que, cuando se activa, influye en la expresión genética y la proliferación celular en los tejidos diana .

Comparación Con Compuestos Similares

LGD-2941 forma parte de una clase más amplia de moduladores selectivos del receptor de andrógenos, que incluye compuestos como LGD-2226, LGD-3303 y RAD-140 . En comparación con estos compuestos similares, LGD-2941 es único en su estructura química específica, que incluye grupos trifluorometilo y un núcleo de quinolina . Esta estructura contribuye a su selectividad y potencia como modulador del receptor de andrógenos .

Los compuestos similares incluyen:

Propiedades

Número CAS |

15382-15-7 |

|---|---|

Fórmula molecular |

C10H11N3OS |

Peso molecular |

221.28 g/mol |

Nombre IUPAC |

1-(1,3-benzothiazol-2-yl)-3-ethylurea |

InChI |

InChI=1S/C10H11N3OS/c1-2-11-9(14)13-10-12-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H2,11,12,13,14) |

Clave InChI |

XITQIIBGCRJHAK-UHFFFAOYSA-N |

SMILES |

CCNC(=O)NC1=NC2=CC=CC=C2S1 |

SMILES canónico |

CCNC(=O)NC1=NC2=CC=CC=C2S1 |

Key on ui other cas no. |

15382-15-7 |

Sinónimos |

Urea, 1-(2-benzothiazolyl)-3-ethyl- (8CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.